

Application Note & Protocol: Purification of Cervinomycin A2 from Streptomyces cervinus

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Compound of Interest		
Compound Name:	Cervinomycin A2	
Cat. No.:	B1213116	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cervinomycin A2 is a novel xanthone antibiotic produced by Streptomyces cervinus sp. nov., strain AM-5344.[1] It exhibits potent inhibitory activity against anaerobic bacteria, including Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis, as well as activity against Mycoplasma species.[1][2] This document provides a detailed experimental protocol for the isolation and purification of **Cervinomycin A2** from the culture filtrate of S. cervinus. The methodology is based on the original work describing the discovery and characterization of this antibiotic.[1]

Experimental Overview

The purification of **Cervinomycin A2** involves a multi-step process that begins with the fermentation of Streptomyces cervinus. The antibiotic is then extracted from the culture supernatant using an organic solvent. Subsequent purification is achieved through silica gel chromatography and preparative thin-layer chromatography to yield highly purified **Cervinomycin A2**.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the purification of Cervinomycin A1 and A2 from a 30-liter culture of S. cervinus.[1]



Parameter	Value
Starting Culture Volume	30 Liters
Supernatant Volume	~25 Liters
Ethyl Acetate for Extraction	10 Liters
Crude Brown Powder Yield	3 g
Crude Reddish Brown Powder (from Column Chromatography)	500 mg
Purified Cervinomycin A1 Yield	25 mg
Purified Cervinomycin A2 Yield	150 mg
Silica Gel for Column Chromatography	120 g (Kieselgel 60)
TLC Plate	Merck, GF254
TLC Rf Value (Cervinomycin A1)	0.39
TLC Rf Value (Cervinomycin A2)	0.32

Experimental Protocols

- 1. Fermentation and Extraction
- 1.1. Fermentation: Culture Streptomyces cervinus sp. nov. (strain AM-5344) in a 50-liter jar fermentor for 89 hours.[1]
- 1.2. Clarification: Clarify the 30-liter culture broth using a Sharples centrifuge to obtain approximately 25 liters of supernatant.[1]
- 1.3. Solvent Extraction:
 - Extract the antibiotic from the supernatant with 10 liters of ethyl acetate.[1]
 - Concentrate the solvent layer in vacuo to dryness.[1]
- 1.4. Crude Powder Preparation:

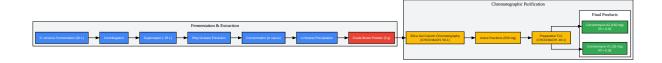


- Treat the resulting oily material with 300 ml of n-hexane to precipitate the crude antibiotic.
 [1]
- This step yields approximately 3 g of a brown powder.[1]
- 2. Silica Gel Column Chromatography
- 2.1. Column Preparation: Prepare a column with 120 g of silica gel (Merck, Kieselgel 60).[1]
- 2.2. Sample Loading: Dissolve the 3 g of crude brown powder in a small amount of chloroform and load it onto the silica gel column.[1]
- 2.3. Elution: Elute the column with a chloroform and methanol mixed solvent (50:1, v/v).[1]
- 2.4. Fraction Collection: Collect the active fractions.
- 2.5. Concentration: Concentrate the active fractions in vacuo to yield approximately 500 mg of a reddish-brown powder.[1]
- 3. Preparative Thin-Layer Chromatography (TLC)
- 3.1. Plate Preparation: Use preparative TLC plates (Merck, GF254).[1]
- 3.2. Sample Application: Apply the 500 mg of the reddish-brown powder obtained from column chromatography to the preparative TLC plates.
- 3.3. Development: Develop the plates using a mixed solvent of chloroform and methanol (40:1, v/v).[1]
- 3.4. Isolation:
 - Identify the bands corresponding to Cervinomycin A1 (Rf = 0.39) and Cervinomycin A2 (Rf = 0.32).[1]
 - Scrape the silica gel containing each respective band and elute the compound with a suitable solvent (e.g., chloroform-methanol).



This final purification step yields approximately 25 mg of Cervinomycin A1 (yellow powder)
 and 150 mg of Cervinomycin A2 (reddish-orange powder).[1]

Visualized Workflow



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